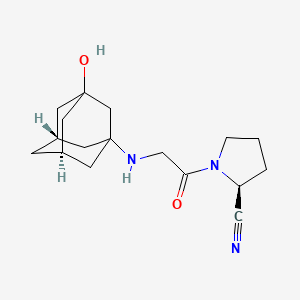
Vildagliptin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vildagliptin is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which work by preventing the degradation of incretin hormones, thereby enhancing insulin secretion and regulating blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vildagliptin involves several key steps:
Acylation Reaction: Chloroacetyl chloride reacts with L-prolinamide to form an acylation solution.
Dehydration: The acylation solution is dehydrated using trifluoroacetic anhydride, cyanuric chloride, phosphorus pentoxide, or phosphorus oxychloride.
Alkylation Reaction: The dehydrated solution is then reacted with 3-amino-1-adamantanol to produce this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent quality control measures to meet pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are not commonly employed in its synthesis.
Reduction: Reduction reactions are also not typical for this compound.
Common Reagents and Conditions:
Acylation: Chloroacetyl chloride and L-prolinamide.
Dehydration: Trifluoroacetic anhydride, cyanuric chloride, phosphorus pentoxide, or phosphorus oxychloride.
Alkylation: 3-amino-1-adamantanol
Major Products: The major product formed from these reactions is this compound itself, with high purity and efficacy .
Scientific Research Applications
Vildagliptin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying DPP-4 inhibitors and their synthesis.
Biology: Investigated for its effects on incretin hormones and pancreatic beta-cell function.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus, both as monotherapy and in combination with other antidiabetic agents
Industry: Employed in the pharmaceutical industry for the production of antidiabetic medications
Mechanism of Action
Vildagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their degradation, this compound increases the levels of these hormones, enhancing insulin secretion and reducing glucagon release, thereby improving glycemic control .
Comparison with Similar Compounds
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Comparison: Vildagliptin is unique among DPP-4 inhibitors due to its specific molecular structure, which allows for selective inhibition of the DPP-4 enzyme. Compared to other similar compounds, this compound has shown a relatively low risk of hypoglycemia and favorable effects on lipid profiles and adipokine levels .
Properties
Molecular Formula |
C17H25N3O2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1 |
InChI Key |
SYOKIDBDQMKNDQ-HHUWHTLVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |
Pictograms |
Irritant; Health Hazard |
Synonyms |
(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile Galvus NVP LAF237 NVP-LAF237 vildagliptin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















